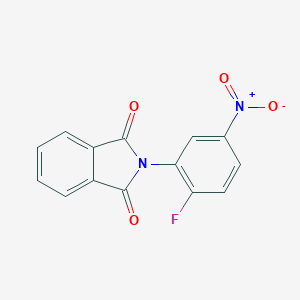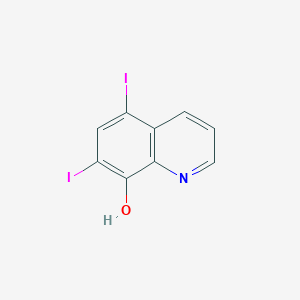![molecular formula C22H22N2O4S B464061 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide CAS No. 315671-64-8](/img/structure/B464061.png)
2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as NPT-440 or TAK-440 and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis, making NPT-440 a promising candidate for the treatment of diabetes and related metabolic disorders.
Mécanisme D'action
NPT-440 is a selective inhibitor of 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, an enzyme that negatively regulates insulin signaling and glucose homeostasis. By inhibiting 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, NPT-440 increases insulin sensitivity and enhances glucose uptake in peripheral tissues, leading to improved glycemic control. Additionally, NPT-440 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and may contribute to the beneficial effects of NPT-440 on glucose and lipid metabolism.
Biochemical and Physiological Effects:
NPT-440 has been shown to have several biochemical and physiological effects in animal models of diabetes and obesity. These include improved glucose tolerance, enhanced insulin sensitivity, reduced body weight, and improved lipid metabolism. Additionally, NPT-440 has been shown to reduce inflammation and oxidative stress, both of which are implicated in the pathogenesis of diabetes and related metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NPT-440 for lab experiments is its selectivity for 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, which allows for specific inhibition of this enzyme without affecting other protein tyrosine phosphatases. This selectivity makes NPT-440 a valuable tool for studying the role of 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide in insulin signaling and glucose homeostasis. However, one potential limitation of NPT-440 is its relatively low potency, which may require higher concentrations of the compound for effective inhibition of 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide.
Orientations Futures
There are several potential future directions for research on NPT-440 and its therapeutic applications. One area of interest is the development of more potent and selective inhibitors of 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, which may have improved efficacy and fewer off-target effects compared to NPT-440. Additionally, further studies are needed to investigate the long-term safety and efficacy of NPT-440 in animal models and human clinical trials. Finally, the potential use of NPT-440 in combination with other therapies for diabetes and related metabolic disorders should be explored, as this may lead to synergistic effects and improved clinical outcomes.
Méthodes De Synthèse
The synthesis of NPT-440 involves several steps, starting with the reaction of 2-naphthol with 2-bromoethanol to form 2-(2-hydroxyethoxy)naphthalene. This intermediate is then reacted with N-(4-chlorophenyl)sulfonylpyrrolidine to form the key intermediate 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide. The final step involves purification of the compound using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
NPT-440 has been extensively studied for its potential therapeutic applications in the treatment of diabetes and related metabolic disorders. In preclinical studies, NPT-440 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Furthermore, NPT-440 has been shown to reduce body weight and improve lipid metabolism in obese mice. These findings suggest that NPT-440 may have significant potential as a novel therapy for diabetes and related metabolic disorders.
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-22(16-28-20-10-7-17-5-1-2-6-18(17)15-20)23-19-8-11-21(12-9-19)29(26,27)24-13-3-4-14-24/h1-2,5-12,15H,3-4,13-14,16H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMMBTFWEKZADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B463982.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464051.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B464053.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B464066.png)
![Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate](/img/structure/B464070.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B464080.png)
![4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B464091.png)
![N-[4-(acetylamino)phenyl]cyclopropanecarboxamide](/img/structure/B464096.png)

![N-Benzyl-N-[2-(benzyl-propionyl-amino)-ethyl]-propionamide](/img/structure/B464123.png)